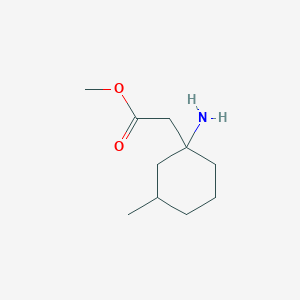

Methyl 2-(1-amino-3-methylcyclohexyl)acetate

Description

Methyl 2-(1-amino-3-methylcyclohexyl)acetate is a cyclohexane-derived ester compound featuring an amino group at the 1-position and a methyl substituent at the 3-position of the cyclohexyl ring. Its molecular formula is C₁₀H₁₉NO₂, with a molecular weight of 185.27 g/mol.

Properties

Molecular Formula |

C10H19NO2 |

|---|---|

Molecular Weight |

185.26 g/mol |

IUPAC Name |

methyl 2-(1-amino-3-methylcyclohexyl)acetate |

InChI |

InChI=1S/C10H19NO2/c1-8-4-3-5-10(11,6-8)7-9(12)13-2/h8H,3-7,11H2,1-2H3 |

InChI Key |

QGOFLRZQMXYIEA-UHFFFAOYSA-N |

Canonical SMILES |

CC1CCCC(C1)(CC(=O)OC)N |

Origin of Product |

United States |

Preparation Methods

The synthetic challenge lies in the regioselective introduction of the amino group at the 1-position and the methyl group at the 3-position on the cyclohexane ring, followed by esterification to yield the methyl acetate.

Preparation Methods Analysis

General Synthetic Strategy

The preparation of methyl 2-(1-amino-3-methylcyclohexyl)acetate generally proceeds via:

- Functionalization of Cyclohexane Ring: Introduction of methyl and amino substituents regioselectively.

- Formation of the Acetate Side Chain: Attachment of the 2-acetate moiety, often through esterification or alkylation reactions.

- Reduction and/or Hydrogenation Steps: To convert nitro or other precursor groups into the amino functionality.

Detailed Synthetic Routes

Starting Materials and Intermediates

- Ortho-cresol hydrogenation to 2-methylcyclohexanol: A related preparative step involves the hydrogenation of ortho-cresol to produce 2-methylcyclohexanol, which can be further esterified to 2-methylcyclohexyl acetate.

- Nitro-substituted cyclohexyl acetic acid derivatives: These serve as intermediates for amine introduction via catalytic hydrogenation.

- Cyclohexylmethylamine derivatives: Used in related syntheses involving substitution and esterification.

Hydrogenation and Esterification (Key Steps)

A patented method for synthesizing 2-methylcyclohexyl acetate (a close analog) involves:

This process can be adapted to incorporate amino substituents by modifying the hydrogenation substrate or by subsequent functional group transformations.

Amination via Nitro Intermediate Hydrogenation

Synthesis of 1-(aminomethyl)cyclohexyl acetic acid derivatives involves:

- Preparation of nitro-substituted cyclohexyl acetic acid esters by Michael addition or halide substitution.

- Catalytic hydrogenation of the nitro group to the corresponding amine using palladium on carbon or Raney nickel catalysts in methanol at mild conditions (room temperature, normal pressure).

- Subsequent esterification or salt formation steps yield the target amino ester compound.

This method avoids lactam formation and produces high-purity amine products with fewer synthetic steps and milder conditions compared to traditional routes.

Alkylation and Urea Derivative Routes (Related Compounds)

For related compounds such as methyl 2-(1-((3-isopropylureido)methyl)cyclohexyl)acetate, synthesis involves:

- Reaction of cyclohexylmethylamine with isopropyl isocyanate to form a urea intermediate.

- Subsequent reaction with methyl chloroacetate under basic conditions to yield the ester.

Though this is a distinct compound, the approach highlights the utility of amine functionalization prior to ester formation.

Comparative Data Table of Key Preparation Parameters

Research Findings and Optimization Notes

- Solvent Choice: Using methylcyclohexane as solvent in hydrogenation and esterification allows solvent recycling and improves reaction rates by 20-30% compared to hexanaphthene.

- Temperature Control: Gradual temperature increase during esterification enhances yield and reduces by-products.

- Catalyst Selection: Raney nickel is effective for hydrogenation, but palladium on carbon is preferred for nitro group reductions due to milder conditions and higher selectivity.

- Avoidance of Lactam Formation: The use of nitro intermediates rather than lactam precursors prevents difficult-to-remove impurities and simplifies purification.

- Process Simplification: The described methods reduce the number of synthetic steps and avoid complex ion-exchange or pressure-resistant equipment, lowering production costs and improving scalability.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-(1-amino-3-methylcyclohexyl)acetate can undergo various chemical reactions, including:

Oxidation: The amino group can be oxidized to form corresponding nitro or nitroso compounds.

Reduction: The ester group can be reduced to form the corresponding alcohol.

Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products Formed

Oxidation: Nitro or nitroso derivatives.

Reduction: Alcohol derivatives.

Substitution: Various substituted amines or esters.

Scientific Research Applications

Based on the search results, there is no direct information available regarding the applications of the specific compound "Methyl 2-(1-amino-3-methylcyclohexyl)acetate." However, the search results do provide information on related compounds and their applications, which may offer some insight.

Here's a summary of potentially relevant information:

2-Methylcyclohexyl acetate: This compound can be synthesized through a method involving hydrogenation and esterification reactions, which increases yield and simplifies the production process .

2-(4-Methylcyclohexyl)propan-2-amine: This is a derivative of cyclohexylamine and has applications in chemistry, biology, medicine, and industry. It is used as a building block in organic synthesis, investigated for biological activity, explored for therapeutic properties, and utilized in the production of specialty chemicals.

(1R,2S,5R)-5-Methyl-2-(propan-2-yl)cyclohexyl 4-amino-3: This compound, a phenibut ester, has demonstrated anticonvulsant properties in seizure models .

3-Methylcyclohexyl acetate: This compound has been reported in Mentha pulegium, also known as pennyroyal .

Other related compounds:

Mechanism of Action

The mechanism of action of Methyl 2-(1-amino-3-methylcyclohexyl)acetate involves its interaction with specific molecular targets, such as enzymes or receptors. The amino group can form hydrogen bonds with active sites of enzymes, influencing their activity. The ester group can undergo hydrolysis, releasing the active acid form, which can further interact with biological targets.

Comparison with Similar Compounds

Methoxmetamine (C₁₄H₁₉NO₂)

- Structure: A cyclohexanone derivative with a 3-methoxyphenyl group and methylamino substituent.

- Key Differences: Contains a ketone group (cyclohexanone) instead of an ester. Larger molecular weight (233.31 g/mol) due to the methoxyphenyl moiety.

- Applications : Primarily studied as a dissociative anesthetic analog. Its ketone group enhances reactivity in metabolic pathways compared to the ester functionality in the target compound .

Methyl 2-(5-Methoxy-2-methyl-1H-indol-3-yl)acetate (C₁₃H₁₅NO₃)

- Structure : Features an indole ring with methoxy and methyl groups, linked to an acetate ester.

- Key Differences :

- Indole core introduces aromaticity and planar rigidity, contrasting with the alicyclic cyclohexane in the target compound.

- Higher molecular weight (233.26 g/mol ) due to the indole system.

- Applications: Used as a degradation product impurity in non-steroidal anti-inflammatory drugs (NSAIDs).

Methyl 2-hydroxyacetate (C₃H₆O₃)

- Structure : A simple ester with a hydroxyl group adjacent to the acetate moiety.

- Key Differences: Hydroxyl group increases polarity and hydrogen-bonding capacity, unlike the non-polar methyl and amino groups in the target compound. Smaller molecular weight (90.08 g/mol) and simpler structure.

- Safety Profile: Classified as hazardous under GHS, requiring specific first-aid measures for inhalation exposure. The hydroxyl group likely contributes to higher acute toxicity compared to the amino-cyclohexyl derivative .

Bicyclo[3.1.1]heptene-derived Esters (Compounds A and B in )

- Structure : Complex bicyclic terpene cores with thioacetate and triazolylthio groups.

- Key Differences: Bicyclic frameworks (e.g., bicyclo[3.1.1]heptene) impart greater steric hindrance and lipophilicity.

- Applications: Proposed as novel molecules in medicinal chemistry, likely targeting enzymes or receptors due to their heterocyclic motifs. These features contrast with the simpler amino-ester in the target compound .

Comparative Data Table

Structural and Functional Implications

- Amino Group vs.

- Ester Reactivity : All compared compounds share ester groups, but substituents modulate hydrolysis rates. For example, the hydroxyl group in Methyl 2-hydroxyacetate accelerates degradation compared to sterically shielded esters in bicyclic derivatives .

- Safety Profiles: Amino and cyclohexane groups in the target compound may reduce acute toxicity relative to simpler esters like Methyl 2-hydroxyacetate, which requires stringent inhalation safeguards .

Q & A

Basic: What are the recommended synthetic routes for Methyl 2-(1-amino-3-methylcyclohexyl)acetate, and how can intermediates be characterized?

Methodological Answer:

A plausible synthesis involves coupling 1-amino-3-methylcyclohexane carboxylic acid derivatives with methyl acetate via esterification or transesterification. For example:

- Step 1: React 1-amino-3-methylcyclohexane carboxylic acid with thionyl chloride to form the acyl chloride.

- Step 2: Perform nucleophilic acyl substitution with methanol under reflux (40–60°C) in anhydrous conditions .

Characterization: - NMR Spectroscopy: Use - and -NMR to confirm ester formation (e.g., methyl ester peak at δ ~3.6–3.8 ppm) and cyclohexyl proton splitting patterns.

- Mass Spectrometry: High-resolution MS (HRMS) to verify molecular ion [M+H] and fragmentation patterns.

- X-ray Crystallography: If crystals are obtainable, compare with structural analogs like methyl 2-(4-oxocyclohexyl)acetate (density: 1.06 g/cm³; InChIKey: AEZHUDXZHNLVKG-UHFFFAOYSA-N) .

Basic: What safety protocols are critical when handling this compound?

Methodological Answer:

- Personal Protective Equipment (PPE):

- First Aid:

- Storage: Store at 2–8°C in airtight containers, away from oxidizing agents .

Advanced: How can contradictory spectral data (e.g., NMR vs. X-ray) for this compound be resolved?

Methodological Answer:

- Step 1: Validate purity via HPLC (≥95% purity threshold) to rule out impurities affecting NMR shifts.

- Step 2: Perform dynamic NMR experiments to detect conformational flexibility (e.g., chair-flipping in the cyclohexyl ring).

- Step 3: Compare with structurally related compounds (e.g., methyl 2-(4-oxocyclohexyl)acetate’s crystallographic monoclinic system, space group P2/c) .

- Statistical Analysis: Use multivariate regression to correlate solvent polarity with chemical shift variability.

Advanced: What computational strategies can predict the biological activity of this compound?

Methodological Answer:

- 3D-QSAR Modeling:

- Molecular Docking:

- Target enzymes like cytochrome P450 (PDB ID: 1TQN) using AutoDock Vina.

- Validate docking poses with experimental IC values from enzyme inhibition assays.

- ADMET Prediction: Use SwissADME to estimate logP (~1.89) and aqueous solubility (similar to methyl 2-(1H-indol-3-yl)acetate: 0.1 g/mL in methanol) .

Advanced: How can synthetic yields be optimized while minimizing byproducts?

Methodological Answer:

- Design of Experiments (DoE):

- Vary parameters: temperature (40–80°C), catalyst (e.g., DMAP vs. HSO), and solvent (THF vs. DCM).

- Analyze via response surface methodology (RSM) to identify optimal conditions.

- Byproduct Analysis:

Advanced: What analytical standards and forensic protocols apply if this compound is a controlled precursor?

Methodological Answer:

- Forensic Identification:

- Regulatory Compliance:

- Document synthesis steps and purity data to comply with DEA guidelines for precursor monitoring.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.